molecular formula C13H14Cl3N3O4 B15045508 4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

Cat. No.: B15045508
M. Wt: 382.6 g/mol
InChI Key: HGQSVOKDLMMCMY-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is an organic compound characterized by the presence of a nitro group, a trichloroethyl group, and a morpholine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Trichloroethyl Intermediate: The nitrobenzamide is then reacted with trichloroacetaldehyde under basic conditions to form the trichloroethyl intermediate.

    Morpholine Substitution: Finally, the trichloroethyl intermediate is reacted with morpholine in the presence of a suitable base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-amino-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 2,2,2-trichloro-1-(4-morpholinyl)ethanamine.

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring may enhance binding affinity to certain biological targets. The trichloroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl]benzamide
  • 4-nitro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanyl]ethyl]benzamide
  • 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide

Uniqueness

4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the morpholine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the nitro group, trichloroethyl group, and morpholine ring provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C13H14Cl3N3O4

Molecular Weight

382.6 g/mol

IUPAC Name

4-nitro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H14Cl3N3O4/c14-13(15,16)12(18-5-7-23-8-6-18)17-11(20)9-1-3-10(4-2-9)19(21)22/h1-4,12H,5-8H2,(H,17,20)

InChI Key

HGQSVOKDLMMCMY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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